2-Octylbenzoic acid 2-Octylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 35641-52-2
VCID: VC20651708
InChI: InChI=1S/C15H22O2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15(16)17/h8-9,11-12H,2-7,10H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

2-Octylbenzoic acid

CAS No.: 35641-52-2

Cat. No.: VC20651708

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

2-Octylbenzoic acid - 35641-52-2

Specification

CAS No. 35641-52-2
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 2-octylbenzoic acid
Standard InChI InChI=1S/C15H22O2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15(16)17/h8-9,11-12H,2-7,10H2,1H3,(H,16,17)
Standard InChI Key QXFADXLALKKHIZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=CC=CC=C1C(=O)O

Introduction

Structural Characterization and Nomenclature

Defining 2-Octylbenzoic Acid and Its Derivatives

Property2-Amino-5-octylbenzoic Acid2-(Octyloxy)benzoic Acid
CAS Number113736-77-9 27830-12-2
Molecular FormulaC₁₅H₂₃NO₂ C₁₅H₂₂O₃
Molecular Weight249.35 g/mol 250.33 g/mol
LogP4.45 4.82 (estimated)
Polar Surface Area63.32 Ų 57.53 Ų

Synthesis and Industrial Production

Synthetic Routes for 2-Amino-5-octylbenzoic Acid

The synthesis typically involves Friedel-Crafts alkylation to introduce the octyl group at the 5-position of 2-aminobenzoic acid (anthranilic acid) . Key steps include:

  • Alkylation: Reaction with octyl chloride using AlCl₃ as a catalyst under anhydrous conditions.

  • Purification: Recrystallization or column chromatography to achieve >95% purity .

  • Characterization: Confirmed via ¹H/¹³C NMR and FT-IR spectroscopy .

Synthesis of 2-(Octyloxy)benzoic Acid

This derivative is synthesized through nucleophilic substitution, where salicylic acid reacts with octyl bromide in the presence of a base:
Salicylic acid+Octyl bromideNaOH2-(Octyloxy)benzoic acid\text{Salicylic acid} + \text{Octyl bromide} \xrightarrow{\text{NaOH}} \text{2-(Octyloxy)benzoic acid}
The reaction proceeds at 80–100°C for 6–8 hours, yielding ~75% product after acid workup.

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • 2-Amino-5-octylbenzoic Acid: Moderate hydrophobicity (LogP 4.45) enables solubility in polar organic solvents (e.g., ethanol, DMSO) but limited water solubility (<1 mg/mL) .

  • 2-(Octyloxy)benzoic Acid: Higher LogP (4.82) enhances compatibility with lipid matrices, making it suitable for surfactant formulations .

Thermal and Oxidative Stability

Both compounds degrade above 200°C, with decomposition pathways involving cleavage of the alkyl chain and decarboxylation . Storage recommendations include amber glass vials under inert gas (N₂/Ar) at -20°C to prevent amine oxidation .

Applications in Materials Science

Surfactants and Self-Assembling Monolayers

The amphiphilic nature of these derivatives enables micelle formation in aqueous solutions. Critical micelle concentrations (CMC) for 2-amino-5-octylbenzoic acid range from 0.5–1.0 mM, as determined by surface tension measurements .

Liquid Crystal Technology

2-Amino-5-octylbenzoic acid has been employed in smectic liquid crystal phases, where its alkyl chain facilitates layered molecular ordering. Applications include electro-optical devices and sensors .

Comparative Analysis with Structural Analogs

Impact of Substituent Position

  • 5-Octyl vs. 2-Octyl: The 5-octyl isomer (CAS 113736-77-9) exhibits lower crystallinity compared to hypothetical 2-octyl derivatives, favoring liquid crystalline behavior .

  • Amino vs. Alkoxy Groups: The amino group in 2-amino-5-octylbenzoic acid enhances hydrogen bonding, increasing melting point (mp 148–150°C) versus 2-(octyloxy)benzoic acid (mp 92–94°C) .

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